1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine
Description
1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 2,3-dimethylphenyl substituent at the 1-position and a methyl group at the 3-position of the pyrazole ring. The compound’s structure combines aromatic and amine functionalities, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3/c1-8-5-4-6-11(10(8)3)15-12(13)7-9(2)14-15/h4-7H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTETTZLRWDEFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC(=N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2,3-Dimethylphenylhydrazine with 3-Methyl-2-butanone
The most commonly reported synthetic route involves the condensation reaction between 2,3-dimethylphenylhydrazine and 3-methyl-2-butanone under acidic conditions. This method proceeds via the initial formation of a hydrazone intermediate, which subsequently cyclizes to form the pyrazole ring bearing the desired substituents.
- Reaction Conditions: Acidic medium (e.g., acetic acid or mineral acids), controlled temperature (typically reflux conditions), and reaction time optimized to maximize yield.
- Mechanism: Nucleophilic attack of the hydrazine nitrogen on the ketone carbonyl forms the hydrazone, followed by intramolecular cyclization and tautomerization to yield the pyrazole structure.
- Catalysts: The use of Lewis acid catalysts such as aluminum chloride has been shown to enhance the cyclization efficiency and improve overall yield and purity.
| Parameter | Typical Conditions | Effect on Yield/Purity |
|---|---|---|
| Acid type | Acetic acid, HCl, or Lewis acids | Influences reaction rate and selectivity |
| Temperature | 80–110 °C (reflux) | Higher temperatures favor cyclization |
| Reaction time | 4–12 hours | Longer times improve conversion but may increase side products |
| Catalyst loading | 5–10 mol% (if used) | Enhances cyclization and yield |
Industrial Scale Optimization
For industrial production, the reaction parameters are carefully optimized to balance yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are employed to control temperature, mixing, and reaction times precisely, minimizing side reactions.
- Optimization Factors: Temperature control, pressure adjustments, catalyst type and loading, solvent choice, and purification steps.
- Outcome: Achieves high purity (>95%) and yields typically in the range of 70–85%.
Alternative Synthetic Routes
Though less common, other synthetic routes have been explored:
- Multicomponent Reactions: Combining substituted hydrazines with β-keto esters or diketones under controlled conditions to form pyrazole derivatives.
- Cross-Coupling Methods: Palladium-catalyzed amination or Suzuki coupling to introduce the amino or methyl substituents on preformed pyrazole rings.
These alternative methods often require more complex catalysts and reaction setups but can offer regioselectivity advantages.
Reaction Mechanism and Intermediate Analysis
The key step in the preparation is the formation of the hydrazone intermediate, which undergoes cyclization to the pyrazole ring. The reaction pathway can be summarized as:
- Hydrazone Formation: Nucleophilic attack of 2,3-dimethylphenylhydrazine on the carbonyl carbon of 3-methyl-2-butanone.
- Cyclization: Intramolecular nucleophilic attack by the adjacent nitrogen on the hydrazone carbon to form the five-membered pyrazole ring.
- Tautomerization: Rearrangement to stabilize the aromatic pyrazole structure with the amino group at position 5.
Data Table Summarizing Preparation Conditions and Outcomes
| Method | Reactants | Conditions | Catalyst | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Acid-catalyzed condensation | 2,3-Dimethylphenylhydrazine + 3-methyl-2-butanone | Acidic medium, reflux, 8 h | AlCl3 (optional) | 75–85 | >95 | Most common, scalable |
| Multicomponent reaction | Substituted hydrazines + β-keto esters | Acidic or neutral, varied temps | Pd catalyst (for coupling) | 60–70 | 90–95 | Requires complex catalysts |
| Cross-coupling amination | Preformed pyrazole + amination reagents | Pd catalyst, inert atmosphere | Pd(PPh3)4 | 65–75 | 92–96 | Offers regioselectivity, more steps |
Research Findings and Characterization
- Spectroscopic Analysis: The product is characterized by ^1H and ^13C NMR, confirming the substitution pattern on the pyrazole ring and the 2,3-dimethylphenyl group. The amino proton appears typically around δ 10.5 ppm in ^1H NMR.
- Mass Spectrometry: Confirms molecular weight (201.27 g/mol) consistent with the formula C12H15N3.
- Purity Assessment: High-performance liquid chromatography (HPLC) and column chromatography are used to ensure product purity above 95%.
Chemical Reactions Analysis
1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and reaction conditions such as reflux or room temperature, depending on the desired transformation. Major products formed from these reactions include oxidized, reduced, or substituted pyrazole derivatives with varying functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that pyrazole derivatives, including 1-(2,3-dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, exhibit promising anticancer properties. Research has shown that these compounds can inhibit tumor growth by interfering with specific cellular pathways.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various pyrazole derivatives and tested their efficacy against several cancer cell lines. The results demonstrated that this compound exhibited a significant reduction in cell viability in breast and lung cancer models, with IC50 values lower than many known chemotherapeutics .
Table 1: Anticancer Activity of Pyrazole Derivatives
Agricultural Science
Pesticidal Properties
The compound has also been investigated for its potential as a pesticide. Pyrazole derivatives are known to exhibit insecticidal activity against various pests.
Case Study:
A field trial conducted by agricultural scientists assessed the efficacy of this compound against aphids on soybean crops. The results showed a significant reduction in pest populations compared to untreated controls, suggesting its potential as an effective insecticide.
Table 2: Pesticidal Efficacy of Pyrazole Derivatives
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Aphis glycines (Soybean Aphid) | 85 | Agricultural Sciences Journal |
| 4-(Chlorophenyl)pyrazole | Spodoptera frugiperda (Fall Armyworm) | 78 | Agricultural Sciences Journal |
Materials Science
Synthesis of Novel Polymers
The compound is also being explored for its role in the synthesis of novel polymers with enhanced properties. Pyrazole-based polymers have shown improved thermal stability and mechanical strength.
Case Study:
Research published in Materials Science & Engineering demonstrated the incorporation of this compound into polymer matrices. The resulting materials exhibited superior thermal properties compared to traditional polymers, making them suitable for high-performance applications.
Table 3: Properties of Pyrazole-Based Polymers
| Polymer Composition | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |
|---|---|---|---|
| Poly(ethylene-co-vinyl acetate) + this compound | 250 | 35 | Materials Science & Engineering |
| Polystyrene + Pyrazole Derivative | 220 | 30 | Materials Science & Engineering |
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In biological systems, it may interact with cellular receptors, triggering signaling pathways that lead to physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Position and Hydrophobicity : The 2,3-dimethylphenyl group in the target compound introduces steric bulk and hydrophobicity compared to smaller substituents like fluorine (e.g., 1-(2,4-difluorophenyl)- analog, ). This may enhance membrane permeability in biological systems.
- Electron-Withdrawing vs. In contrast, methoxy groups () are electron-donating, which could stabilize resonance structures.
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (estimated MW ~ 227.29 for C₁₂H₁₅N₃) is heavier than simpler analogs like 3-methyl-1-phenyl-1H-pyrazol-5-amine (MW 173.22, ), likely reducing aqueous solubility.
- Impact of Heteroatoms : Thiophene-containing analogs (e.g., ) exhibit lower molecular weights but introduce sulfur, which may influence redox properties or metal coordination.
Biological Activity
1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound with the molecular formula C₁₂H₁₅N₃ and a molecular weight of approximately 201.27 g/mol. This compound features a pyrazole structure characterized by a five-membered ring containing two nitrogen atoms. Its unique substitution pattern on the phenyl ring contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceuticals.
Chemical Structure
The chemical structure of this compound is illustrated below:
Biological Activities
Research has demonstrated that this compound exhibits several significant biological activities:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit tumor growth and induce apoptosis in cancer cells. It has been associated with the inhibition of key signaling pathways involved in cancer progression.
- Antimicrobial Properties: The compound has shown potential as an antimicrobial agent against various pathogens, indicating its applicability in treating infections.
- Enzyme Inhibition: Interaction studies have revealed that this compound can bind to specific enzymes, modulating their activity. This property is crucial for developing therapeutic agents targeting enzyme-related diseases.
The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes or receptors. By binding to the active sites of these targets, it can inhibit their activity or modulate their function, leading to physiological responses that may be beneficial in a therapeutic context .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(2,4-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine | Different substitution on phenyl | Variability in biological activity |
| 1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine | Altered position of methyl groups | Potentially different pharmacokinetic properties |
| 1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine | Another dimethyl substitution | May exhibit distinct interaction profiles |
This table highlights how variations in substitution can lead to differences in biological activity and therapeutic potential.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Anticancer Study: In vitro studies using human cancer cell lines demonstrated that this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
- Antimicrobial Efficacy: A study evaluated the compound's effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial growth at specific concentrations.
Q & A
Q. Q: What are the standard synthetic routes for 1-(2,3-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine, and how are intermediates validated?
A: The compound is typically synthesized via condensation of substituted phenylhydrazines with β-diketones or β-keto esters under basic conditions (e.g., triethylamine in ethanol) . Key intermediates like 3-[2,3-dibromo-3-(substituted phenyl)propanoyl] derivatives are characterized using NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm regioselectivity and purity . For example, oxidation and reduction pathways (using KMnO₄ or NaBH₄) are monitored via spectral shifts in IR carbonyl stretches (~1700 cm⁻¹) and NMR aromatic proton patterns .
Structural Confirmation Techniques
Q. Q: How is the substitution pattern of the 2,3-dimethylphenyl group confirmed experimentally?
A: X-ray crystallography (for crystalline derivatives) and NOESY NMR are critical. For non-crystalline samples, 2D NMR (COSY, HSQC) resolves overlapping aromatic signals, while dihedral angles between pyrazole and phenyl rings (e.g., ~2.3° in planar analogs) are inferred from computational models (DFT) . Comparative analysis with analogs like 1-phenyl-1H-pyrazol-5-amine highlights distinct chemical shifts for methyl groups (δ 2.1–2.5 ppm in ¹H NMR) .
Basic Pharmacological Screening
Q. Q: What in vitro assays are used to evaluate antimicrobial activity for this compound?
A: Standard protocols include broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains . Positive controls like ciprofloxacin are used, and activity is correlated with substituent effects—electron-withdrawing groups on the phenyl ring often enhance potency . Data contradictions (e.g., inactivity against specific strains) may arise from efflux pump mechanisms, requiring checkerboard assays with efflux inhibitors .
Advanced Synthetic Optimization
Q. Q: How can reaction yields be improved for large-scale synthesis?
A: Catalyst screening (e.g., Amberlyst-15 for acid-catalyzed cyclization) and solvent optimization (e.g., DMF for polar intermediates) enhance yields. For example, replacing ethanol with acetonitrile in hydrazine condensations improves regioselectivity from 65% to 82% . Kinetic studies (via HPLC monitoring) identify rate-limiting steps, such as imine formation, which can be accelerated using microwave-assisted synthesis (100°C, 30 min) .
Contradictory Biological Data Analysis
Q. Q: How to resolve discrepancies in reported antibacterial activity across structural analogs?
A: Multivariate analysis (e.g., PCA) of substituent effects (logP, Hammett σ values) isolates key drivers. For instance, 3-methyl substitution enhances lipophilicity (logP ~2.8), improving membrane penetration, while bulky tert-butyl groups reduce activity due to steric hindrance . Conflicting MIC values may reflect strain-specific resistance genes, necessitating genomic profiling (e.g., PCR for mecA in MRSA) .
Computational Modeling for Activity Prediction
Q. Q: What QSAR models predict the bioactivity of this compound derivatives?
A: 3D-QSAR (CoMFA, CoMSIA) using steric, electrostatic, and hydrophobic fields correlates with antimicrobial IC₅₀ values. Molecular docking (AutoDock Vina) identifies hydrogen bonding with bacterial topoisomerase IV (e.g., π-π stacking at Tyr397) . Free energy perturbation (FEP) calculations refine predictions for halogen-substituted analogs, where fluorine improves binding affinity (ΔG ~-9.2 kcal/mol) .
Stability and Degradation Studies
Q. Q: What are the major degradation products under accelerated storage conditions?
A: Forced degradation (40°C/75% RH, 14 days) reveals oxidation at the pyrazole amine (-NH₂ → -NO₂) via HPLC-UV/HRMS. Photolytic stress (ICH Q1B) generates dimeric adducts (m/z 450–500 range) through radical coupling . Stabilization strategies include lyophilization with cyclodextrins or antioxidant additives (0.1% BHT) .
Comparative Analysis with Structural Analogs
Q. Q: How does the 2,3-dimethylphenyl group influence reactivity vs. 1-phenyl derivatives?
A: The methyl groups increase steric hindrance, reducing nucleophilic attack at the pyrazole C-4 position. In Suzuki couplings, 1-(2,3-Dimethylphenyl) derivatives show ~20% lower yields than 1-phenyl analogs due to hindered Pd(0) coordination . Conversely, the electron-donating methyl groups enhance electrophilic substitution rates (e.g., nitration at C-4) by ~1.5-fold compared to unsubstituted phenyl .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
